molecular formula C22H22N4O4 B2378384 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile CAS No. 946278-15-5

5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile

Cat. No.: B2378384
CAS No.: 946278-15-5
M. Wt: 406.442
InChI Key: TZJTVAMSQOXAMQ-UHFFFAOYSA-N
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Description

The compound 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile (hereafter referred to as the target compound) features a central oxazole ring substituted at three positions:

  • Position 2: A 4-propoxyphenyl group, contributing steric bulk and lipophilicity.
  • Position 5: A piperazine ring functionalized with a furan-2-carbonyl group, introducing aromaticity and conformational flexibility .

This structure is part of a broader class of oxazole-piperazine hybrids, which are explored for diverse pharmacological applications due to their modular synthetic adaptability and tunable electronic properties.

Properties

IUPAC Name

5-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-2-13-28-17-7-5-16(6-8-17)20-24-18(15-23)22(30-20)26-11-9-25(10-12-26)21(27)19-4-3-14-29-19/h3-8,14H,2,9-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJTVAMSQOXAMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CO4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • A furan-2-carbonyl group.
  • A piperazine moiety.
  • An oxazole ring.
  • A propoxyphenyl substituent.

This unique arrangement contributes to its biological properties, which will be explored in detail.

Synthesis and Characterization

The synthesis of the compound typically involves multi-step organic reactions, including cyclization and functionalization processes. Studies have documented various synthetic pathways that yield this compound with high purity and yield. For instance, the use of piperazine derivatives in combination with furan and oxazole rings has been reported to enhance the efficiency of synthesis while maintaining biological activity .

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. The mechanism appears to involve the modulation of signaling pathways associated with inflammation, such as NF-kB and MAPK pathways .

Analgesic Effects

The compound has also demonstrated notable analgesic properties in animal models. It was found to reduce pain responses in both acute and chronic pain settings, suggesting its potential as a therapeutic agent for pain management. The analgesic effect is likely mediated through its interaction with central nervous system receptors, although further studies are needed to elucidate the exact mechanisms .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural components. Key findings from SAR studies include:

  • Furan and Oxazole Rings : These heterocyclic structures are essential for binding to biological targets, enhancing potency and selectivity.
  • Piperazine Moiety : This component is critical for pharmacokinetic properties, influencing solubility and bioavailability.
  • Propoxy Phenyl Group : Variations in this substituent have been shown to affect the compound's affinity for specific receptors involved in pain and inflammation .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Inflammatory Models : In a controlled study involving murine models of inflammation, treatment with the compound resulted in a significant decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells .
  • Pain Management Trials : Clinical trials assessing the analgesic effects demonstrated that patients receiving this compound reported lower pain scores compared to those on placebo, indicating its potential utility in clinical settings .

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

The piperazine moiety in the target compound is acylated with a furan-2-carbonyl group. Key analogs with alternative acyl groups include:

Compound Name Piperazine Substituent Oxazole Substituent Key Structural Features
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)oxazole-4-carbonitrile 4-Fluorobenzoyl 4-Fluorophenyl Electron-withdrawing fluorine atoms may reduce piperazine basicity and increase polarity .
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)oxazole-4-carbonitrile 2-Fluorobenzoyl 2-Fluorophenyl Ortho-fluorine introduces steric hindrance, potentially altering conformational flexibility .
5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile 2-Methylbenzoyl 4-Propoxyphenyl Methyl group increases hydrophobicity, possibly enhancing membrane permeability .

Key Findings :

  • The furan-2-carbonyl group in the target compound introduces a planar, heteroaromatic system, as confirmed by crystallographic data showing partial planarity in related structures .
  • Fluorobenzoyl analogs (4- or 2-fluoro) exhibit increased polarity due to electronegative fluorine, which may impact solubility and receptor-binding interactions .
  • Methylbenzoyl substitution (e.g., 2-methylbenzoyl) enhances lipophilicity, a critical factor in pharmacokinetic properties like absorption and distribution .

Substituent Variations on the Oxazole Ring

The 4-propoxyphenyl group at position 2 of the oxazole ring distinguishes the target compound from analogs with simpler aryl or alkenyl groups:

Compound Name Oxazole Substituent Piperazine Substituent Key Structural Features
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]oxazole-4-carbonitrile (E)-2-(4-Fluorophenyl)ethenyl 4-Fluorobenzoyl Ethenyl linker extends conjugation, potentially enhancing UV/Vis absorption properties .
5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile 4-Propoxyphenyl Furan-2-carbonyl Propoxy chain increases hydrophobicity and steric bulk, possibly delaying metabolic clearance.

Key Findings :

  • The 4-propoxyphenyl group provides greater steric bulk compared to fluorophenyl or ethenyl substituents, which may influence binding pocket interactions in biological targets.
  • Ethenyl-linked analogs (e.g., compound in ) exhibit extended π-conjugation, which could alter electronic properties and intermolecular interactions .

Structural and Conformational Insights

Crystallographic data for 4-(Furan-2-carbonyl)piperazin-1-ium 3,5-dinitrobenzoate () reveals that the furanoyl group adopts a planar conformation, while the piperazine ring maintains chair-like geometry. This structural rigidity contrasts with fluorobenzoyl analogs, where fluorine substituents may induce torsional strain .

Q & A

Q. What are the key steps and optimization strategies for synthesizing 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile?

The synthesis involves multi-step reactions, including:

  • Piperazine functionalization : Reacting furan-2-carbonyl chloride with piperazine to form the furan-carbonyl-piperazine intermediate. This step requires anhydrous conditions and catalysts like triethylamine to neutralize HCl byproducts .
  • Oxazole ring formation : Cyclization of precursors (e.g., nitrile-containing intermediates) under controlled temperatures (80–120°C) and solvents like dichloromethane or DMF .
  • Coupling reactions : Introducing the 4-propoxyphenyl group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .
    Optimization : Adjust reaction time, solvent polarity, and catalyst loading to improve yields (>60%) and purity (>95% by HPLC). Use continuous flow chemistry for scalable synthesis .

Q. How can researchers confirm the structural integrity of this compound?

  • Spectroscopic techniques :
    • NMR : Analyze 1H^1H, 13C^{13}C, and 2D NMR (e.g., HSQC, HMBC) to confirm connectivity of the oxazole, piperazine, and furan-carbonyl groups. For example, the oxazole C-4 carbonitrile signal appears at ~115 ppm in 13C^{13}C NMR .
    • Mass spectrometry : High-resolution ESI-MS to verify the molecular ion peak (expected m/z ~392.4) and fragmentation patterns .
  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the oxazole nitrile) .

Q. What preliminary assays are suitable for screening its biological activity?

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR, PI3K) or proteases using fluorescence-based or radiometric assays. IC50_{50} values <10 μM suggest therapeutic potential .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects. Compare results with control compounds to assess selectivity .
  • Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) due to the piperazine moiety’s affinity for neurotransmitter targets .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved?

Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

  • Orthogonal assays : Validate enzyme inhibition using both kinetic (e.g., SPR) and endpoint (e.g., colorimetric) methods .
  • Structural analogs : Synthesize derivatives (e.g., replacing the furan with thiophene) to isolate pharmacophore contributions .
  • Proteomics profiling : Identify unintended targets via affinity chromatography coupled with LC-MS/MS .

Q. What experimental designs are recommended to elucidate its mechanism of action?

  • Cellular pathway analysis : Use RNA-seq or phosphoproteomics to map downstream signaling changes after treatment .
  • Molecular docking : Model interactions with proposed targets (e.g., kinases) using software like AutoDock Vina. Validate with mutagenesis (e.g., alanine scanning of binding pockets) .
  • In vivo models : Test efficacy in xenograft mice, monitoring tumor volume and biomarker expression (e.g., p-AKT for PI3K inhibition) .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Substituent variation : Modify the propoxyphenyl group (e.g., ethoxy vs. isopropoxy) to assess hydrophobicity effects on membrane permeability .
  • Piperazine substitutions : Replace the furan-carbonyl group with benzoyl or acetyl to evaluate steric/electronic impacts on receptor binding .
  • Oxazole ring modifications : Introduce methyl or halogen groups at C-2 to study electronic effects on aromatic stacking interactions .

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